Product packaging for 1,1,4,4-Tetramethoxy-but-2-ene(Cat. No.:CAS No. 5370-08-1)

1,1,4,4-Tetramethoxy-but-2-ene

Cat. No.: B12445071
CAS No.: 5370-08-1
M. Wt: 176.21 g/mol
InChI Key: ZFGVCDSFRAMNMT-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethoxy-but-2-ene (CAS: 5370-08-1) is a chemical compound with the molecular formula C8H16O4 and a molecular weight of 176.21 g/mol . This compound, which can exist in (Z)-isomer form, serves as a versatile building block in organic synthesis, functioning as a protected form of a dialdehyde . Its primary research value lies in its role as a key precursor in multi-step synthesis. For instance, it is a crucial intermediate in the preparation of substituted furans, which are important structural motifs in many bioactive molecules and functional materials . A common and efficient synthetic route to this compound involves the acid-catalyzed reaction of 2,5-dimethoxy-2,5-dihydrofuran with methanol . Physicochemical properties include a density of approximately 0.976 g/cm³ and a boiling point of 221.6°C at 760 mmHg . As a liquid, it has a refractive index of 1.424 . Researchers value this reagent for its application in developing novel synthetic methodologies and complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O4 B12445071 1,1,4,4-Tetramethoxy-but-2-ene CAS No. 5370-08-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5370-08-1

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

1,1,4,4-tetramethoxybut-2-ene

InChI

InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3

InChI Key

ZFGVCDSFRAMNMT-UHFFFAOYSA-N

Isomeric SMILES

COC(/C=C\C(OC)OC)OC

Canonical SMILES

COC(C=CC(OC)OC)OC

Origin of Product

United States

Historical Trajectory and Evolution of Research on 1,1,4,4 Tetramethoxy but 2 Ene

The scientific exploration of 1,1,4,4-tetramethoxy-but-2-ene has been driven by its utility in synthesizing valuable target molecules. Early synthetic routes described its preparation from furan (B31954) by reaction with bromine in methanol (B129727). google.com This process involves an initial 1,4-addition of bromine to the furan ring, followed by a nucleophilic substitution of the bromine atoms with methanol to form 2,5-dimethoxydihydrofuran in situ, which then converts to the final tetramethoxybutene product. google.com

Over time, research has focused on developing more efficient and selective synthetic methods. A significant advancement has been the direct conversion of 2,5-dimethoxydihydrofuran to 1,1,4,4-tetramethoxy-2-butene (B12651489) using methanol in the presence of an acid catalyst. google.comgoogle.com To improve reaction outcomes and minimize byproducts like 1,1,2,4,4-pentamethoxybutane (PMB), solid catalysts with acidic centers, such as acidic organic ion exchangers with sulfonic acid groups, have been introduced. google.comgoogle.com These heterogeneous catalysts not only lead to high selectivities but also simplify product purification. google.com Processes have been developed that can be carried out on an industrial scale, either in batches or continuously, highlighting the compound's commercial importance. google.com

PropertyValue
Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
Boiling Point 221.6°C at 760 mmHg
Density 0.976 g/cm³
Flash Point 76.1°C
Refractive Index 1.424

Table 1: Physical and Chemical Properties of (Z)-1,1,4,4-Tetramethoxy-but-2-ene. chemsrc.com

Strategic Importance of 1,1,4,4 Tetramethoxy but 2 Ene As a Key Building Block in Advanced Chemical Synthesis

The strategic value of 1,1,4,4-tetramethoxy-but-2-ene lies in its function as a protected C4 synthon, which can be elaborated into more complex structures. It is a crucial intermediate in the industrial synthesis of carotenoids, a class of natural pigments. google.comgoogle.com Specifically, it serves as a key building block for producing the so-called "C10-dialdehyde" (2,7-dimethyl-2,4,6-octatriene-1,8-dial), which is a necessary precursor for commercially important molecules such as β-carotene, astaxanthin, and lycopene. google.comgoogle.com

Its utility extends to various condensation reactions. For instance, (E)-1,1,4,4-tetramethoxy-but-2-ene participates in vinyl ether condensations, reacting with compounds like methyl propenyl ether in the presence of a catalyst. google.com This type of reaction is fundamental for chain-elongation strategies in the synthesis of polyene frameworks characteristic of carotenoids and vitamin A. google.com The acetal (B89532) groups effectively mask the aldehyde functionalities, preventing undesired side reactions while allowing for the controlled formation of new carbon-carbon bonds. Once the desired carbon skeleton is assembled, the acetals can be hydrolyzed under acidic conditions to reveal the aldehyde groups for further transformation.

Scope and Research Significance Within Retrosynthetic Analysis Frameworks

Established Synthetic Routes and Mechanistic Elucidation of Formation

The foundational methods for synthesizing this compound rely on fundamental organic reactions, including nucleophilic substitution and acid-catalyzed transformations.

Nucleophilic Substitution Pathways (e.g., from halogenated precursors)

An established route to this compound involves the use of halogenated precursors, originating from furan (B31954). google.com In this pathway, furan is reacted with bromine in methanol (B129727). The mechanism begins with a 1,4-addition of bromine across the furan ring. This is immediately followed by a nucleophilic substitution where methanol displaces the bromine atoms, leading to the in-situ formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672). google.comchim.it This intermediate readily reacts further in the presence of bromide formed during the substitution to yield the final product, this compound. google.com

While historically significant, this method presents considerable disadvantages. The process requires extremely low temperatures, typically between -30°C and -50°C, which is technically challenging and energy-intensive on an industrial scale. The use of elemental bromine, an expensive and highly corrosive reagent, necessitates significant safety precautions and specialized, costly plant materials. Furthermore, the reaction generates equimolar amounts of hydrogen bromide, which must be neutralized during work-up, leading to large quantities of waste salts. google.com Using chlorine as a less expensive alternative is possible, but the reaction is significantly slower and carries similar safety and waste concerns. google.com

Acid-Catalyzed Transformations (e.g., from furan derivatives)

A more direct and widely employed method involves the acid-catalyzed transformation of furan derivatives. The key starting material for this route is 2,5-dimethoxy-2,5-dihydrofuran (DMDF), which can be advantageously produced via the electrochemical oxidation of furan in methanol (the Clauson-Kaas reaction). google.comrug.nl

The conversion of DMDF to this compound is an acid-catalyzed ring-opening and transacetalization reaction. google.comrug.nl Strong, dissolved acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid, or hydrogen chloride are used as catalysts. google.com The mechanism involves the protonation of one of the methoxy (B1213986) groups on the dihydrofuran ring, followed by the elimination of methanol to form a resonance-stabilized carbocation. A second molecule of methanol then attacks the carbocation. This process is repeated, ultimately leading to the ring-opened this compound. rug.nl

A critical aspect of this equilibrium reaction is the formation of one mole of water, which must be removed to drive the reaction toward the product. This is often achieved by adding a water scavenger, such as trimethyl orthoformate. google.comrug.nl For example, the reaction of DMDF in methanol with sulfuric acid as a catalyst at 69°C can produce this compound in a 75% yield. rug.nl

Catalytic Approaches in this compound Synthesis

To overcome the challenges associated with homogeneous catalysis, significant research has focused on developing heterogeneous catalytic systems, particularly for continuous industrial processes.

Utilization of Solid Acidic Catalysts in Continuous Processes

A major advancement in the synthesis of this compound is the replacement of dissolved acids with solid acidic catalysts. This approach facilitates catalyst separation, reduces corrosion, and enables the development of continuous flow processes. google.com The reaction remains the acid-catalyzed conversion of 2,5-dimethoxydihydrofuran with methanol. google.com

These solid catalysts possess acidic centers on their surface that drive the transacetalization reaction. The use of these heterogeneous catalysts results in high selectivities and can reduce the formation of byproducts like pentamethoxybutane. A key advantage is the ability to operate in a continuous manner, where a mixture of 2,5-dimethoxydihydrofuran and methanol is passed through a packed bed of the catalyst. Unconverted starting material can be easily separated from the product and water by distillation and recycled back into the reactor. google.com

Table 1: Types of Solid Acidic Catalysts for this compound Synthesis google.com
Catalyst CategorySpecific ExamplesKey Features
Acidic Organic Ion ExchangersPolystyrene-based resins with sulfonic acid groups (e.g., Amberlyst-15)High activity, suitable for continuous fixed-bed reactors.
ZeolitesZeolites in the H-form (proton form)Shape-selective properties, high thermal stability.
Acidic Mixed OxidesSiO₂/Al₂O₃, ZrO₂/SiO₂, TiO₂/SiO₂Tunable acidity and surface properties.
Sheet SilicatesAcid-activated clays (B1170129) (e.g., montmorillonite)Natural availability, layered structure.

Metal-Catalyzed Syntheses and Process Optimization

Direct metal-catalyzed syntheses for the formation of this compound are not extensively documented in the literature. Most reports involving metal catalysis utilize this compound as a substrate for further transformations, such as palladium-catalyzed cross-metathesis reactions. rug.nl

However, process optimization has been a key focus for the established acid-catalyzed routes to enhance efficiency and yield. Optimization parameters include reactant concentration, temperature, and reaction time. For instance, in the solid acid-catalyzed process, using a molar excess of methanol (from 2 to 40 times the amount of 2,5-dimethoxydihydrofuran) and maintaining the reaction temperature between -10°C and 100°C have been identified as crucial for maximizing conversion. google.com

The most significant process optimization has been the transition from batch reactions using corrosive, dissolved acids to continuous flow systems with solid acid catalysts. This shift not only improves safety and reduces waste but also enhances throughput and simplifies product purification, making the industrial production more economically viable and environmentally sound. google.comriken.jp

Green Chemistry Principles and Sustainable Synthesis Methodologies for this compound

The synthesis of this compound provides a clear example of the application of green chemistry principles to improve traditional chemical processes. msuniv.ac.inkahedu.edu.in The evolution of its synthetic methodologies reflects a move towards more sustainable practices.

The initial synthesis involving the bromination of furan is a prime example of a process with a poor green profile. google.com It violates several green chemistry principles by using a hazardous reagent (bromine), requiring high energy input for cryogenic conditions, and generating significant inorganic waste (neutralization salts), leading to a high E-factor (mass of waste per mass of product). google.comacs.org

Modern synthetic strategies offer substantial improvements in sustainability:

Use of Renewable Feedstocks : The starting material, furan, and its derivatives can be produced from the dehydration of carbohydrates found in lignocellulosic biomass. chim.itnih.gov This positions the synthesis within a biorefinery concept, moving away from fossil-based feedstocks.

Atom Economy and Waste Prevention : The acid-catalyzed addition of methanol to 2,5-dimethoxy-2,5-dihydrofuran is inherently more atom-economical than the bromine-based route. The development of methods using solid, reusable catalysts further minimizes waste, as it eliminates the need for neutralization of a soluble acid catalyst. google.com

Catalysis : The shift from stoichiometric reagents (bromine) to catalytic processes is a core principle of green chemistry. The use of heterogeneous, recyclable solid acid catalysts is particularly advantageous, as it simplifies purification and allows for continuous operation, which is often more energy-efficient than batch processing. google.comriken.jp

Advanced Synthetic Methodologies for this compound

The synthesis of this compound has evolved from classical methods with significant drawbacks to more sophisticated and sustainable approaches. Traditional routes often involved the use of furan and bromine in methanol, a process that requires extremely low temperatures (between -30 to -50°C), utilizes hazardous and corrosive bromine, and generates substantial salt waste after neutralization of the hydrogen bromide byproduct. google.com These challenges have spurred research into safer and more efficient alternatives.

A key advancement involves the use of 2,5-dimethoxy-2,5-dihydrofuran as a starting material. This intermediate can be produced through a greener electrochemical oxidation of furan in methanol, a process known as the Clauson-Kaas reaction. rug.nl This electrochemical approach can be conducted in an undivided cell and represents a more sustainable pathway to the precursor. rug.nl

The subsequent conversion of 2,5-dimethoxy-2,5-dihydrofuran to this compound is an acid-catalyzed transacetalization reaction with methanol. Modern methodologies have focused on replacing homogeneous acid catalysts, which can be difficult to separate from the reaction mixture, with solid acid catalysts. This shift to heterogeneous catalysis simplifies the process and improves product purity.

Solid acid catalysts, such as acidic organic ion-exchange resins (e.g., Dowex® 50WX4) and zeolites in their H-form, have demonstrated high selectivity and yield in this transformation. google.com The use of these solid catalysts minimizes the formation of byproducts like pentamethoxybutane and allows for easier separation and potential recycling of the catalyst. google.com Research has shown that with an acidic ion exchanger, a selectivity of 97% can be achieved at a conversion rate of 58%. google.com

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound from 2,5-dimethoxy-2,5-dihydrofuran

Catalyst SystemStarting MaterialKey Reaction ConditionsYield/SelectivityReference(s)
Acidic Ion-Exchange Resin (e.g., Dowex® 50WX4)2,5-dimethoxy-2,5-dihydrofuran, Methanol0°C, 14 hours55.7% TMB, 97% selectivity google.com
H₂SO₄ / Trimethyl orthoformate2,5-dimethoxy-2,5-dihydrofuran, Methanol69°C75% yield rug.nl
Solid Acid Catalysts (General)2,5-dimethoxy-2,5-dihydrofuran, MethanolContinuous process>90% yield

TMB: this compound

Scale-Up Considerations and Industrial Research Perspectives in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, and economic viability. A significant development in this area is the move towards continuous flow processes, which offer numerous advantages over traditional batch production. wipo.int

Continuous flow reactors, particularly when coupled with heterogeneous catalysts, allow for better control over reaction parameters such as temperature and residence time, leading to improved consistency and yield. mit.eduflinders.edu.au The use of solid acid catalysts in packed-bed reactors is a key feature of modern industrial approaches. This setup simplifies catalyst separation from the product stream, enabling catalyst reuse and reducing downstream processing costs. samyangtrilite.com

A critical aspect of scaling up is managing catalyst deactivation. Solid acid catalysts can lose activity over time due to factors like coking or poisoning. kaust.edu.samdpi.comresearchgate.net Therefore, industrial processes must incorporate strategies for catalyst regeneration to maintain long-term operational efficiency. The choice of catalyst, including its porosity and acid strength, is crucial for minimizing deactivation rates. researchgate.net

From an industrial research perspective, companies like DSM have been actively involved in developing and patenting sustainable and scalable processes for this compound production. justia.comgoogle.comwipo.int Their research emphasizes the use of acidic ion exchangers as catalysts and the optimization of reaction conditions, such as employing a high molar ratio of methanol to 2,5-dimethoxy-2,5-dihydrofuran (≥ 1:45), to enhance selectivity and yield. wipo.int The primary industrial driver for this research is the compound's role as a key building block in the synthesis of carotenoids, which have widespread applications in the food, feed, and pharmaceutical industries. nih.govmdpi.com

Electrophilic Addition Reactions to the C=C Double Bond

The electron-rich nature of the π-system in the C=C double bond makes it susceptible to attack by electrophiles. This reactivity is characteristic of alkenes, but the presence of the conjugated system and the flanking acetal groups introduces specific mechanistic nuances.

Mechanistic Pathways of Electrophilic Attack

The electrophilic addition to this compound is initiated by the attack of an electrophile (E⁺) on the π electrons of the double bond. libretexts.org This initial step results in the formation of a carbocation intermediate. Crucially, this is not a simple carbocation but an allylic carbocation, where the positive charge is delocalized over two carbon atoms through resonance. libretexts.org

The mechanism proceeds as follows:

Protonation/Electrophilic Attack: The electrophile attacks one of the carbons of the double bond, forming a new sigma bond and leaving a positive charge on the adjacent carbon. libretexts.org This generates a resonance-stabilized allylic carbocation.

Nucleophilic Capture: A nucleophile (Nu⁻) then attacks one of the positively charged carbons in the resonance-stabilized intermediate, leading to the final addition product. libretexts.org

The stability of the allylic carbocation is a key factor driving the reaction. The delocalization of the positive charge across the allylic system makes this intermediate more stable than a simple secondary carbocation.

Regioselectivity and Stereoselectivity in Addition Processes

The resonance-stabilized nature of the allylic carbocation intermediate allows for the formation of two distinct products: a 1,2-addition product and a 1,4-addition product. libretexts.orgmasterorganicchemistry.com

1,2-Addition: The nucleophile attacks the carbon atom adjacent to the site of the initial electrophilic attack.

1,4-Addition: The nucleophile attacks the carbon atom at the other end of the original conjugated system (the C4 position). masterorganicchemistry.com

The ratio of these products can be influenced by reaction conditions such as temperature. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, allowing the system to equilibrate and favor the more stable 1,4-adduct, which typically has a more substituted and thus more stable double bond. masterorganicchemistry.com

Reaction TypeAttacking SpeciesIntermediatePotential Products
Addition of HX Electrophile: H⁺Nucleophile: X⁻Resonance-stabilized allylic carbocation1,2-Adduct: 3-Halo-1,1,4,4-tetramethoxybutane1,4-Adduct: 1-Halo-1,1,4,4-tetramethoxybut-2-ene
Halogenation (X₂) Electrophile: X⁺ (from polarized X₂)Nucleophile: X⁻Resonance-stabilized allylic carbocation1,2-Adduct: 2,3-Dihalo-1,1,4,4-tetramethoxybutane1,4-Adduct: 2,5-Dihalo-1,1,4,4-tetramethoxybut-3-ene

Table 1: Potential products from electrophilic addition to this compound.

Nucleophilic Reactivity at Acetals and Allylic Positions

The carbon atoms within the acetal groups are electrophilic and serve as primary sites for nucleophilic attack. This reactivity is central to the synthesis and transformation of the molecule.

Substitution Reactions Involving Methoxy Groups

Nucleophilic substitution reactions can occur at the acetal carbons. masterorganicchemistry.com For a methoxy group (-OCH₃) to be displaced, it must first be converted into a good leaving group. This is typically achieved by protonation with an acid catalyst. libretexts.org Once protonated, the methanol molecule can depart, generating a highly reactive oxocarbenium ion intermediate. This cation is then readily attacked by a nucleophile. If the nucleophile is an alcohol, the reaction is a transacetalization; if it is water, the reaction is a hydrolysis.

Hydrolysis and Transacetalization Mechanisms

The general mechanism for acid-catalyzed hydrolysis is:

Protonation: An acid catalyst protonates one of the methoxy groups, making it a good leaving group (methanol). libretexts.org

Formation of Oxocarbenium Ion: The protonated methoxy group departs as a molecule of methanol, creating a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation.

Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal and regenerate the acid catalyst.

This process repeats for the remaining three methoxy groups to ultimately yield the dialdehyde.

Research has focused on optimizing the synthesis via transacetalization by using various acid catalysts, particularly solid acids, to improve selectivity and yield. google.com

Catalyst TypeExampleRole in ReactionReference
Solid Acid Catalysts Acidic organic ion exchangers (e.g., with sulfonic acid groups), Zeolites (H form)Catalyze the transacetalization of 2,5-dimethoxydihydrofuran with methanol to form the title compound with high selectivity. google.com
Basic Compounds Basic metal salts, basic ion exchangersUsed during the separation/distillation process to neutralize any remaining acid catalyst and prevent reverse reactions or degradation. wipo.int

Table 2: Catalysts used in the synthesis and purification of this compound.

Pericyclic Reactions and Cycloadditions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. adichemistry.com The double bond in this compound can potentially participate in such reactions, most notably cycloadditions.

A cycloaddition is a reaction in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The electron-donating nature of the four methoxy groups makes the double bond in this compound electron-rich. This electronic character determines its role in cycloaddition reactions.

Given its structure, the molecule is well-suited to act as a dienophile (a 2π-electron component) in Diels-Alder reactions with electron-deficient dienes (inverse-electron-demand Diels-Alder). organicchemistrydata.org It could also participate in other cycloadditions, such as [2+2] cycloadditions, which are often photochemically allowed. adichemistry.comscribd.com The stereochemistry of these reactions (suprafacial vs. antarafacial) is governed by the Woodward-Hoffmann rules, which depend on the number of electrons involved and the reaction conditions (thermal or photochemical). adichemistry.commsu.edu

Reaction TypeRole of this compoundPotential PartnerDescription
[4+2] Cycloaddition (Diels-Alder) Dienophile (2π system)Electron-deficient dieneA concerted reaction forming a six-membered ring. The electron-rich nature of the alkene favors reaction with electron-poor dienes.
[2+2] Cycloaddition 2π systemAnother alkene (e.g., an enone)Often proceeds under photochemical conditions to form a four-membered cyclobutane (B1203170) ring. adichemistry.comscribd.com
1,3-Dipolar Cycloaddition Dipolarophile (2π system)A 1,3-dipole (e.g., ozone, azide, nitrile oxide)A [4+2] type reaction that forms a five-membered heterocyclic ring. msu.edu

Table 3: Potential pericyclic and cycloaddition reactions.

[3+2] Cycloaddition Pathways and Intermediates

While specific studies on [3+2] cycloaddition reactions directly involving this compound are not extensively documented in the provided results, the principles of such reactions with analogous electron-rich alkenes offer valuable insights. [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. mdpi.comresearchgate.net These reactions typically involve a 1,3-dipole reacting with a dipolarophile, in this case, the alkene moiety of this compound.

The mechanism of [3+2] cycloadditions can be either concerted, occurring in a single step, or stepwise, involving the formation of a zwitterionic intermediate. mdpi.comsemanticscholar.org The nature of the reactants and the reaction conditions often dictate the operative pathway. For electron-rich alkenes, interactions with electron-poor 1,3-dipoles can be highly effective. The high electron density of the double bond in this compound would make it a suitable dipolarophile for reactions with electron-deficient dipoles like nitrile oxides, azides, and nitrones. mdpi.com

In a potential stepwise mechanism, the initial nucleophilic attack from the electron-rich alkene onto the electrophilic terminus of the 1,3-dipole would lead to the formation of a zwitterionic intermediate. mdpi.com This intermediate would then undergo ring closure to form the five-membered heterocycle. The stability of this zwitterion can be influenced by the substituents on both the alkene and the dipole, as well as the polarity of the solvent. mdpi.com For instance, studies on other cycloadditions have shown that polar solvents can favor stepwise mechanisms by stabilizing the charged intermediate. mdpi.com

The regioselectivity and stereoselectivity of these cycloadditions are critical aspects. researchgate.netgrowingscience.com For an unsymmetrical 1,3-dipole, the reaction with this compound could theoretically yield two different regioisomers. The observed regiochemistry is often governed by electronic and steric factors. growingscience.com Similarly, the stereochemistry of the starting alkene is typically retained in the product, particularly in concerted pathways. cas.cn

Ene Reactions and Related Concerted Processes

Ene reactions are pericyclic reactions that involve the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). libretexts.org In the context of this compound, it could potentially act as the "ene" component, although its reactivity in this specific role is not detailed in the provided search results. The reaction proceeds through a cyclic transition state, leading to the formation of a new sigma bond, a new pi bond, and the transfer of a hydrogen atom. libretexts.org

Like cycloadditions, ene reactions are concerted processes characterized by a high degree of stereospecificity. The geometry of the reactants is reflected in the stereochemistry of the products. The feasibility of an ene reaction involving this compound would depend on the presence of a suitable enophile and the reaction conditions.

Related concerted processes, such as the Diels-Alder reaction (a [4+2] cycloaddition), provide a framework for understanding the potential reactivity of this compound. libretexts.orglibretexts.org In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org While this compound itself is not a diene, its electron-rich double bond could make it a reactive dienophile in reactions with electron-rich dienes. The concerted mechanism of the Diels-Alder reaction, involving the simultaneous formation of two new sigma bonds, is a well-established principle in organic chemistry. libretexts.org

Oxidative and Reductive Transformations

The alkene functionality in this compound is susceptible to both oxidation and reduction, allowing for the introduction of new functional groups or the saturation of the carbon-carbon double bond. The selective control of these transformations is crucial for the synthetic utility of this compound.

Chemoselective Reduction of the Alkene Moiety

The carbon-carbon double bond in this compound can be selectively reduced to the corresponding single bond, yielding 1,1,4,4-tetramethoxybutane. Catalytic hydrogenation is a common and effective method for this transformation. libretexts.org This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. libretexts.org

The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the catalyst. libretexts.org The hydrogen atoms are then added across the double bond in a syn-fashion, meaning both hydrogens add to the same face of the alkene. libretexts.org This stereospecificity is a key feature of this reaction.

The chemoselectivity of the reduction is an important consideration, especially if other reducible functional groups were present in the molecule. However, in this compound, the acetal groups are generally stable under typical hydrogenation conditions, allowing for the selective reduction of the alkene. The choice of catalyst and reaction conditions can be optimized to ensure high yields and selectivity. researchgate.netresearchgate.net For instance, catalysts with varying activities can be employed to achieve the desired transformation without affecting other parts of the molecule. researchgate.net

Controlled Oxidation Pathways

The oxidation of the alkene in this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. A common and synthetically useful transformation is epoxidation, which converts the alkene into an epoxide. researchgate.netlboro.ac.ukresearchgate.net Epoxides are valuable intermediates in organic synthesis due to their reactivity towards nucleophiles, allowing for the introduction of a wide range of functional groups.

Reagents such as peroxy acids (e.g., m-CPBA) or dioxiranes (e.g., dimethyldioxirane) are commonly used for epoxidation. researchgate.netresearchgate.net The reaction with dimethyldioxirane (B1199080) is known to be first order with respect to both the alkene and the dioxirane. researchgate.net The stereochemistry of the starting alkene is generally retained in the epoxide product, indicating a concerted mechanism. researchgate.net For this compound, which can exist as cis and trans isomers, epoxidation would lead to the corresponding cis or trans epoxides. europa.eu

Other oxidative cleavage reactions could potentially break the carbon-carbon double bond, leading to the formation of aldehydes or carboxylic acids, depending on the strength of the oxidizing agent. For example, ozonolysis followed by a reductive or oxidative workup is a classic method for cleaving double bonds. researchgate.net The specific products would be dictated by the workup conditions. Controlled oxidation provides a pathway to further functionalize the carbon skeleton of this compound. uomustansiriyah.edu.iqacs.org

Detailed Mechanistic Studies through Experimental Design

To gain a deeper understanding of the reaction mechanisms involving this compound, experimental techniques such as isotopic labeling are invaluable. These methods provide direct evidence for bond-making and bond-breaking steps in a reaction pathway.

Isotopic Labeling Experiments for Bond Cleavage and Formation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.comeurisotop.com In the context of reactions involving this compound, isotopes of hydrogen (deuterium, 2H) or carbon (13C) could be strategically incorporated into the molecule. acs.org

For example, in a catalytic hydrogenation reaction, using deuterium (B1214612) gas (D2) instead of hydrogen gas (H2) would result in the formation of a deuterated alkane. osti.govresearchgate.net Analysis of the product's mass spectrum and NMR spectrum would reveal the number and location of the deuterium atoms, confirming that the reaction involves the addition of two hydrogen atoms across the double bond. numberanalytics.com Furthermore, the stereochemistry of the deuterium addition could be determined, providing evidence for a syn-addition mechanism. acs.org

In cycloaddition or ene reactions, isotopic labeling of the carbon backbone of this compound could be used to track the rearrangement of atoms and the formation of new bonds. nih.gov By synthesizing a labeled version of the starting material and analyzing the isotopic distribution in the product, chemists can distinguish between different possible mechanistic pathways. numberanalytics.com For instance, in a stepwise cycloaddition, scrambling of the isotopic label might be observed if the intermediate has a sufficient lifetime to undergo rearrangements, whereas a concerted mechanism would likely lead to a specific and predictable labeling pattern in the product. researchgate.net Such experiments provide unambiguous evidence for the intricate details of bond cleavage and formation during a reaction. acs.org

Radical Trapping Experiments to Elucidate Radical Pathways

To investigate the potential involvement of radical intermediates in the reactions of this compound, radical trapping experiments are a crucial mechanistic tool. These experiments introduce a "radical trap," a molecule that readily reacts with and "traps" any transient radical species, forming a stable adduct that can be identified. This provides strong evidence for the existence of a radical pathway.

A commonly employed radical scavenger is 2,2,6,6-tetramethyl-1-piperidinyloxy, also known as TEMPO. nih.gov TEMPO is a stable radical itself and can efficiently intercept transient carbon-centered radicals. nih.govcmu.edu In a hypothetical reaction involving this compound where a radical mechanism is suspected, the addition of TEMPO to the reaction mixture would be expected to suppress the formation of the primary product. nih.gov Instead, a new product, the TEMPO adduct of the radical intermediate derived from this compound, would be anticipated. The detection and characterization of this adduct, often by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, would confirm the generation of radical species during the reaction. nih.govacs.org

For instance, in studies of other unsaturated systems, the addition of TEMPO completely inhibited the desired reaction pathway and led to the formation of a TEMPO-radical adduct, confirming the presence of radical intermediates. nih.gov Similar radical clock experiments, where a reactant is designed to undergo a predictable rearrangement if a radical is formed, can also provide evidence for radical pathways. nih.gov

The outcomes of such experiments are pivotal in distinguishing between concerted, ionic, and radical mechanisms. The suppression of the primary reaction and the formation of a stable trapped product are indicative of a radical pathway.

Table 1: Hypothetical Radical Trapping Experiment Results

Reaction Condition Primary Product Yield TEMPO Adduct Yield Interpretation
Standard ConditionsHigh0%Radical pathway not indicated
With TEMPOSuppressed/LowDetected and significantRadical pathway is likely

Kinetic Isotope Effects and Rate-Determining Steps

In the context of this compound, KIE studies can help to pinpoint the slowest step in its various transformations. For example, to investigate a proposed mechanism where a C-H bond is broken in the rate-determining step, a deuterated version of this compound could be synthesized. The synthesis of specifically deuterated molecules is a well-established practice in mechanistic studies. csic.esacs.org

The rates of reaction for both the non-deuterated (kH) and deuterated (kD) starting materials would be measured under identical conditions. The ratio of these rates (kH/kD) provides the KIE. A kH/kD value significantly greater than 1 would suggest that the C-H bond is indeed broken in the rate-determining step. libretexts.org The magnitude of the KIE can also provide information about the transition state structure of the RDS. utdallas.edu

For instance, if a reaction of this compound is proposed to proceed through a rate-determining E2 elimination, deuterating the hydrogens on the carbon adjacent to the double bond would be expected to yield a primary KIE. If, however, the rate-determining step involves the initial attack of a reagent on the double bond, a much smaller secondary KIE, or no KIE at all, would be expected for the same deuterated compound. wikipedia.orgiitd.ac.in

Table 2: Illustrative Kinetic Isotope Effect Data and Mechanistic Implications

Isotopically Labeled Substrate kH/kD Interpretation of Rate-Determining Step
This compound-d2 (at C2/C3)~1C-H bond at C2/C3 is not broken in the RDS.
This compound-d6 (methoxy groups)>1 (significant)A C-H bond of a methoxy group is likely broken in the RDS.
This compound-d2 (at C1/C4)>1 (small)Secondary KIE; rehybridization at C1/C4 may occur in the RDS.

By combining the results of radical trapping experiments and kinetic isotope effect studies, a more complete and detailed picture of the reaction mechanisms of this compound can be constructed.

1,1,4,4 Tetramethoxy but 2 Ene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Natural Products and Analogues

The utility of 1,1,4,4-tetramethoxy-but-2-ene in the synthesis of complex molecules often stems from its function as a 1,4-dicarbonyl equivalent. This reactivity is particularly exploited in the construction of five-membered heterocyclic rings like furans and pyrroles, which are core components of numerous natural products and their analogues. wikipedia.org

The Paal-Knorr synthesis is a classic and powerful method for synthesizing substituted pyrroles and furans from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com By employing this compound, chemists can generate the required 1,4-dialdehyde intermediate in the reaction mixture, which then readily condenses with primary amines or ammonia (B1221849) to form the pyrrole (B145914) ring. organic-chemistry.orgrgmcet.edu.in This approach is advantageous because the dialdehyde (B1249045) precursor is often unstable, whereas its tetramethoxy acetal (B89532) is a stable, manageable liquid. The reaction typically proceeds under mild acidic conditions which facilitate both the deprotection of the acetal and the subsequent cyclization. organic-chemistry.org

This strategy has been widely applied due to its simplicity and efficiency, allowing for the introduction of a wide variety of substituents on the pyrrole nitrogen by simply changing the amine component. rgmcet.edu.in

Amine/Ammonia SourceResulting N-SubstituentReference
Ammonia-H alfa-chemistry.com
Primary Aliphatic Amines (e.g., Methylamine)-Alkyl (e.g., -CH₃) organic-chemistry.org
Aromatic Amines (e.g., Aniline)-Aryl (e.g., -Phenyl) alfa-chemistry.com
Sulfonamides-Sulfonyl organic-chemistry.org

Utility in the Construction of Carotenoid Scaffolds

Carotenoids are a class of organic pigments characterized by long, conjugated polyene chains. nih.gov Their synthesis often relies on a convergent building block strategy, where larger fragments are coupled together to form the final C40 backbone. organic-chemistry.orgnih.gov Common strategies include the Wittig, Horner-Wadsworth-Emmons, and Stille reactions to form the carbon-carbon double bonds of the polyene system. organic-chemistry.org

In principle, this compound represents a central C4 synthon. Synthetic strategies for carotenoids often involve the coupling of end groups (C10, C15) with a central fragment (C20, C10). nih.gov A C4 building block like the one derived from this compound could be conceptually used to elongate existing chains or to construct the central part of the carotenoid skeleton. However, while the modular synthesis of carotenoids using various building blocks is well-established, the direct and widespread application of this compound as a key building block in prominent total syntheses of complex carotenoids is not extensively documented in the literature. Its role remains more conceptual as a source for a four-carbon unit that can be incorporated into larger, more elaborate synthons used in established carotenoid synthesis pathways. researchgate.net

Application in Retrosynthetic Strategies for Diverse Target Molecules

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. synthiaonline.com In this context, this compound is recognized as a valuable synthetic equivalent for the C4 synthon, ⁻CHO-CH=CH-CHO⁻.

When a target molecule contains a structural feature that can be traced back to a 1,4-dicarbonyl relationship, such as a pyrrole, furan (B31954), or a cyclopentenone, retrosynthesis can lead to a disconnection that identifies a 1,4-dialdehyde as a key precursor. Because (Z)-but-2-ene-1,4-dial is itself reactive and prone to polymerization, chemists utilize this compound as its stable, protected form.

Illustrative Retrosynthetic Disconnection:

A common retrosynthetic disconnection for an N-substituted pyrrole, based on the Paal-Knorr synthesis, directly points to a 1,4-dicarbonyl compound and a primary amine as the precursors. This disconnection strategy makes this compound a logical and practical choice for the starting material that provides the four-carbon backbone of the pyrrole ring. This strategic selection simplifies the initial stages of the synthesis, allowing chemists to focus on more complex transformations later on.

Role in Multi-Step Organic Transformations

The unique structure of this compound, with two acetal groups flanking a central double bond, makes it particularly suitable for multi-step transformations where the sequential unmasking and reaction of functional groups are desired.

The most significant application of this compound in tandem reactions is in one-pot syntheses of heterocyclic compounds. A classic example is a tandem hydrolysis-cyclization sequence. In this process, an acid catalyst first facilitates the hydrolysis of the two acetal groups to generate the reactive but-2-ene-1,4-dial in situ. This intermediate is not isolated but is immediately trapped by another reagent present in the mixture, such as an amine or hydrazine, to undergo a subsequent cyclization and dehydration, leading to the formation of a stable aromatic ring like a pyrrole or pyridazine.

This one-pot approach is highly efficient as it minimizes purification steps and avoids the handling of the unstable dialdehyde intermediate. The entire sequence is driven forward by the formation of the final, thermodynamically stable heterocyclic product.

The structure of this compound is ideal for initiating cascade reactions upon deprotection. A cascade process is a series of intramolecular reactions triggered by a single event, where the product of the first reaction becomes the substrate for the next.

Upon acid-catalyzed hydrolysis, the unmasking of the two aldehyde groups at the 1- and 4-positions creates a symmetrical and highly reactive substrate. This substrate is perfectly pre-organized for a cascade of bond-forming events with a suitable dinucleophile. For instance, in the Paal-Knorr pyrrole synthesis, the initial formation of a hemiaminal at one carbonyl group is followed by a rapid intramolecular attack of the nitrogen on the second carbonyl group. This cyclization is then followed by a dehydration cascade, ultimately leading to the aromatic pyrrole. The unique 1,4-relationship of the carbonyl groups in the unmasked intermediate is crucial for facilitating this efficient cascade cyclization process.

Advanced Spectroscopic and Structural Elucidation Research of 1,1,4,4 Tetramethoxy but 2 Ene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 1,1,4,4-Tetramethoxy-but-2-ene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

The structure of this compound contains several distinct proton and carbon environments, making it well-suited for detailed NMR analysis. The molecule can exist as two stereoisomers, (E)- and (Z)-1,1,4,4-Tetramethoxy-but-2-ene, which can be distinguished using specific NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show three main signals: a signal for the methoxy (B1213986) protons (-OCH₃), a signal for the methine protons (-CH(OMe)₂), and a signal for the olefinic protons (-CH=CH-). Similarly, the ¹³C NMR spectrum would display corresponding signals for the methoxy, methine, and olefinic carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / Notes
Methoxy (-OC H₃) ~3.3 - 3.5 ~52 - 55 Singlet in ¹H NMR
Methine (C H(OMe)₂) ~4.7 - 4.9 ~102 - 105 Doublet in ¹H NMR

2D NMR Techniques: 2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the stereochemistry. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). princeton.edu A COSY spectrum would show a critical cross-peak between the olefinic protons and the adjacent methine protons, confirming the -CH=CH-CH(OMe)₂ connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. princeton.edu It would definitively link the proton signals to their corresponding carbon signals in the table above, for instance, connecting the olefinic proton signal at ~5.7 ppm to the olefinic carbon signal at ~130 ppm. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. princeton.edu Key HMBC correlations would include:

A cross-peak from the methoxy protons (~3.4 ppm) to the methine carbon (~103 ppm).

A cross-peak from the methine proton (~4.8 ppm) to the olefinic carbon (~130 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for differentiating between the E (trans) and Z (cis) isomers by detecting protons that are close in space. science.gov

For the (Z)-isomer , a strong NOESY cross-peak would be observed between the two olefinic protons due to their spatial proximity on the same side of the double bond.

For the (E)-isomer , this correlation between the olefinic protons would be absent or extremely weak, as they are on opposite sides of the double bond. Instead, a correlation between an olefinic proton and the methine proton of the adjacent acetal (B89532) group would be prominent. sciengine.com

Dynamic NMR (DNMR) studies can provide insight into the conformational flexibility of this compound, specifically concerning rotation around the C-C single bonds adjacent to the double bond (C1-C2 and C3-C4 bonds).

At room temperature, rotation around these bonds is typically fast on the NMR timescale. However, at lower temperatures, this rotation could become restricted. The two methoxy groups on the C1 (or C4) acetal are chemically equivalent if rotation is fast. If rotation is slow, the methoxy groups can become diastereotopic, meaning they are in chemically non-equivalent environments. This would lead to the single methoxy proton signal splitting into two distinct signals. By monitoring the NMR spectra at various temperatures, one can observe the broadening of the methoxy signal, its eventual splitting into two signals (decoalescence), and then sharpening at very low temperatures. From the coalescence temperature and the chemical shift difference between the two signals, the energy barrier (ΔG‡) for bond rotation can be calculated, providing quantitative data on the molecule's conformational dynamics. fu-berlin.de

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of its fragmentation patterns. udel.edu

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. For this compound (C₈H₁₆O₄), the calculated exact mass is 176.1049 g/mol . An experimental HRMS measurement confirming this mass would validate the molecular formula.

Fragmentation Pathway Analysis: Under electron impact (EI) ionization, the molecular ion (M⁺˙) is often unstable and undergoes fragmentation. The fragmentation of this compound would likely be dominated by pathways characteristic of acetals and ethers. libretexts.orgchemguide.co.uk

A primary and highly favorable fragmentation pathway is the α-cleavage, involving the loss of a methoxy radical (•OCH₃) to form a stable resonance-stabilized oxonium ion. Another significant fragmentation would be the cleavage of the C1-C2 bond.

Plausible Fragmentation Pathways and Expected Ions

m/z Proposed Fragment Formula Notes
176 [M]⁺˙ [C₈H₁₆O₄]⁺˙ Molecular Ion
145 [M - OCH₃]⁺ [C₇H₁₃O₃]⁺ Loss of a methoxy radical, likely the base peak.
101 [CH(OCH₃)₂CH=CH]⁺ [C₅H₉O₂]⁺ Cleavage of the C3-C4 bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa These two techniques provide complementary information; vibrations that are strong in IR are often weak in Raman, and vice versa. spectroscopyonline.com

For this compound, key vibrational modes include C-H stretches, C=C stretch, C-O stretches, and C-H bending modes. scifiniti.com Crucially, IR spectroscopy can be a powerful and straightforward method to distinguish between the (E) and (Z) isomers of the but-2-ene core. spectroscopyonline.com

C=C Stretch: This vibration typically appears in the 1660-1680 cm⁻¹ region. For the more symmetric (E)-isomer, this peak is expected to be weak or absent in the IR spectrum but strong in the Raman spectrum. For the less symmetric (Z)-isomer, the peak should be visible in the IR spectrum.

=C-H Stretch: These appear at >3000 cm⁻¹, typically in the 3010-3040 cm⁻¹ range, distinguishing them from alkane C-H stretches which occur at <3000 cm⁻¹.

C-O Stretch: Strong, characteristic bands for the acetal C-O bonds are expected in the 1050-1150 cm⁻¹ region.

=C-H Bend (Out-of-Plane): This mode is highly diagnostic for alkene stereochemistry. The (E)-isomer is expected to show a strong, sharp absorption band around 960-980 cm⁻¹, while the (Z)-isomer would show a characteristic band in the 675-730 cm⁻¹ region. spectroscopyonline.com

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency (cm⁻¹) IR Intensity Raman Intensity Notes
=C-H Stretch 3010 - 3040 Medium Medium Characteristic of unsaturated C-H bonds.
C-H Stretch (Alkyl) 2830 - 3000 Strong Strong From methoxy and methine groups.
C=C Stretch 1660 - 1680 Weak (E), Medium (Z) Strong (E), Medium (Z) Intensity is dependent on symmetry.
C-O Stretch 1050 - 1150 Strong Medium Multiple strong bands expected for the acetal groups.
=C-H Wag (E-isomer) 960 - 980 Strong Weak Diagnostic for trans disubstituted alkenes. spectroscopyonline.com

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should this compound or a suitable derivative be crystalline, single-crystal X-ray diffraction would provide the ultimate proof of its molecular structure in the solid state. This technique yields a three-dimensional model of the molecule, providing precise data on bond lengths, bond angles, and torsional angles.

Molecular Geometry: X-ray crystallography would definitively confirm the E or Z configuration of the double bond. The C=C double bond length is expected to be approximately 1.33-1.34 Å. The C-C single bonds adjacent to the double bond would be around 1.50 Å, and the C-O bonds of the acetal groups would be in the range of 1.41-1.43 Å. For the (E)-isomer, the C-C=C-C backbone would likely adopt a near-planar conformation.

Intermolecular Interactions: As the molecule lacks strong hydrogen bond donors, the crystal packing would be primarily governed by weaker van der Waals forces and potentially weak C-H···O intermolecular hydrogen bonds. These interactions dictate how the molecules arrange themselves in the crystal lattice. The analysis would reveal the packing efficiency and the symmetry of the unit cell. mdpi.com

Theoretical and Computational Chemistry Investigations of 1,1,4,4 Tetramethoxy but 2 Ene

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comarxiv.org It is widely employed to predict molecular properties by focusing on the electron density rather than the complex many-electron wave function. mdpi.comnih.gov For 1,1,4,4-Tetramethoxy-but-2-ene, DFT calculations would be instrumental in determining its fundamental electronic characteristics, stable geometries, and spectroscopic signatures.

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations can elucidate this by mapping the electron density and calculating the energies and shapes of molecular orbitals. rsc.orgresearchgate.netyoutube.com

Frontier Molecular Orbitals (FMOs): Of particular importance are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: This is the highest energy orbital that contains electrons. Its energy level is related to the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: This is the lowest energy orbital that is devoid of electrons. Its energy level indicates the molecule's ability to accept electrons, acting as an electrophile.

Energy Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.orgresearchgate.net This gap is a critical descriptor of molecular stability and reactivity; a smaller gap generally signifies that less energy is required to excite an electron to a higher energy state, indicating higher chemical reactivity. wikipedia.org DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-31G(d)), can predict these values with considerable accuracy. researchgate.netresearchgate.net

Illustrative Data Table: Predicted FMO Properties

The following table is a hypothetical representation of results that would be obtained from a DFT calculation on this compound, as specific published data is unavailable.

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy1.5
HOMO-LUMO Gap (ΔE) 8.0

Geometry Optimization: A crucial first step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy. youtube.comstackexchange.comnih.gov This process determines the most stable structure of the molecule by calculating equilibrium bond lengths, bond angles, and dihedral (torsional) angles. nih.gov For this compound, this would reveal the precise spatial relationship between the central but-2-ene backbone and the four methoxy (B1213986) groups.

Conformational Analysis: Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis is the study of these different conformers and their relative energies. Due to the flexibility around the C-C and C-O single bonds, this molecule is expected to have a complex conformational landscape with several low-energy minima. nih.gov DFT calculations can identify these stable conformers and rank them by their relative energies, providing insight into which shapes the molecule is most likely to adopt.

Illustrative Data Table: Optimized Geometric Parameters

This table presents hypothetical, representative geometric parameters for a stable conformer of this compound derived from a DFT geometry optimization.

ParameterTypeAtoms InvolvedPredicted Value
Bond LengthC=CC2=C31.34 Å
Bond LengthC-CC1-C21.51 Å
Bond LengthC-OC1-O(Me)1.42 Å
Bond AngleC-C=CC1-C2=C3124.5°
Bond AngleO-C-CO-C1-C2109.8°
Dihedral AngleC-C-C-CC1-C2-C3-C4180.0° (trans)

DFT calculations are an invaluable tool for predicting spectroscopic data, which can then be used to interpret and verify experimental results. mdpi.comnih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT, often paired with the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govjocpr.com The calculated values are highly sensitive to the electronic environment of each nucleus, making them excellent for distinguishing between different conformers or isomers. acs.org Predicted shifts are typically scaled or referenced against a standard like Tetramethylsilane (TMS) to facilitate comparison with experimental spectra. scielo.org.za

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. dtic.milyoutube.com This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C=C stretching, C-O stretching, or CH₃ bending. scielo.org.zaresearchgate.net Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. researchgate.net

Illustrative Data Table: Predicted Spectroscopic Data

The following tables are hypothetical representations of spectroscopic parameters for this compound that could be generated via DFT calculations.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Nucleus Atom Type Predicted δ (ppm)
¹H =C-H 5.6
¹H O-CH - 4.5
¹H O-CH₃ 3.3
¹³C C =C 130.0
¹³C O-C H- 102.0

Predicted IR Frequencies (cm⁻¹)

Predicted ν (cm⁻¹) Intensity Assignment (Vibrational Mode)
2980 Medium C-H (methyl) asymmetric stretch
2850 Medium C-H (methyl) symmetric stretch
1670 Weak C=C stretch
1450 Medium CH₃ bend

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. arxiv.orgmdpi.com By solving Newton's equations of motion for a system of atoms, MD can simulate molecular movements, flexibility, and conformational changes at a given temperature. arxiv.orgyoutube.com

MD simulations are exceptionally well-suited for exploring the conformational landscape of flexible molecules like this compound. researchgate.netyoutube.com A simulation can reveal not only the stable low-energy conformations but also the transient states and pathways for interconversion between them. This provides a comprehensive map of the molecule's flexibility, showing how the butene backbone can twist and how the four methoxy groups can rotate and reorient themselves in response to thermal energy. researchgate.net

Illustrative Data Table: Rotational Energy Barriers

This table provides hypothetical rotational energy barriers for key bonds in this compound, as would be determined from MD simulations.

BondRotation TypePredicted Energy Barrier (kcal/mol)
C1-C2Rotation of acetal (B89532) group4.5
C1-O(Me)Rotation of methoxy group2.8

Reaction Mechanism Elucidation via Computational Pathways

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the reaction mechanism elucidation of this compound through computational pathways. Therefore, detailed information regarding this specific compound is not available.

Transition State Localization and Reaction Coordinate Analysis

There is no available published research that specifically details the localization of transition states or the analysis of reaction coordinates for reactions involving this compound. Computational studies, which are essential for identifying the geometry of transition states and mapping the intrinsic reaction coordinate, have not been reported for this compound.

Energetic Profiling of Proposed Reaction Pathways

Information regarding the energetic profiling of proposed reaction pathways for this compound is not present in the current scientific literature. Such a profile would require computational analysis to determine the relative energies of reactants, intermediates, transition states, and products, and this data is not available.

Quantum Chemical Calculations for Excited States and Photochemistry (if applicable to specific photoreactions)

There are no specific photoreactions reported for this compound in the reviewed literature, and consequently, no quantum chemical calculations concerning its excited states or photochemical behavior have been published. Investigations into the electronic transitions, potential energy surfaces of excited states, and possible photochemical reaction pathways for this molecule have not been documented.

Synthesis and Research Applications of Derivatized 1,1,4,4 Tetramethoxy but 2 Ene Analogues

Structural Modification Strategies Based on 1,1,4,4-Tetramethoxy-but-2-ene

Structural modification of the this compound scaffold is a key strategy for accessing a diverse array of chemical compounds. The core of this strategy lies in the manipulation of the acetal (B89532) groups and the central carbon-carbon double bond. A primary application involves the acid-catalyzed hydrolysis of the tetramethoxy acetals to reveal a butene-1,4-dialdehyde structure. This reactive dialdehyde (B1249045) is often not isolated but is used in situ for subsequent reactions.

One significant modification involves condensation reactions with substituted phenols. For instance, the reaction of 2,5-dimethoxytetrahydrofuran, a precursor to the butene-1,4-dialdehyde synthon, with various p-substituted phenols in the presence of a strong acid like trifluoroacetic acid, yields 1,1,4,4-tetrakis(2-hydroxyphenyl)butane type compounds. rsc.org This demonstrates a strategy where the core butene structure is elaborated with multiple aromatic units, fundamentally altering its properties and potential applications.

Another strategy involves leveraging the dialdehyde intermediate for the synthesis of heterocyclic systems or long-chain polyenes, which are important in materials science and medicinal chemistry. The modification pathway is dictated by the chosen reagents and reaction conditions, allowing for a programmed synthesis of target molecules with varied structural features.

Impact of Substituent Effects on Reactivity and Synthetic Outcomes

The reactivity of this compound analogues is profoundly influenced by the nature of substituents on the butene backbone or on any groups introduced through structural modifications. These substituent effects can be broadly categorized as electronic or steric in nature.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the molecular framework can significantly alter the electron density of the reactive centers. libretexts.org For example, in reactions involving the double bond, such as electrophilic additions or cycloadditions, EDGs can increase the nucleophilicity of the double bond, thereby accelerating the reaction rate. researchgate.net Conversely, EWGs would decrease its reactivity toward electrophiles. In the case of derivatized analogues, such as the tetrakis(hydroxyphenyl)butanes, substituents on the phenyl rings will influence the reactivity of the aromatic system and the acidity of the phenolic hydroxyl groups.

The interplay of these effects dictates the ultimate synthetic outcome, influencing reaction rates, regioselectivity, and stereoselectivity.

Exploration of Stereoisomeric Forms (E/Z) and their Distinct Reactivities

The presence of a double bond in the this compound structure allows for the existence of geometric isomers: the E-isomer (trans) and the Z-isomer (cis). masterorganicchemistry.comlibretexts.orgwikipedia.org In these isomers, the substituents on the double-bond carbons have different spatial arrangements. libretexts.org This difference in geometry, though seemingly subtle, can lead to significant variations in physical properties and chemical reactivity. longdom.orgchemguide.co.uk

The stability of these isomers is a key factor governing their reactivity. Generally, the E (trans) isomer is thermodynamically more stable than the Z (cis) isomer due to reduced steric strain. quora.com In the Z-isomer, the larger substituent groups are on the same side of the double bond, leading to repulsive steric interactions that raise the molecule's ground state energy. quora.com Consequently, the less stable Z-isomer is often more reactive as it has a smaller energy barrier to overcome to reach the transition state of a reaction.

This reactivity difference is well-documented for related butene structures. For example, in reactions of cis- and trans-1,4-dioxo-2-butene with 2'-deoxynucleosides, the trans isomer was found to react nearly ten times faster with deoxycytidine than the cis-isomer. While this specific case shows higher reactivity for the trans isomer, it highlights that the stereochemistry has a profound impact on reaction kinetics. The different spatial arrangement of reactive groups in E and Z isomers can also lead to the formation of different product stereoisomers, particularly in cycloaddition or other stereospecific reactions.

Comparative Properties of E/Z Isomers (General Butene Derivatives)
PropertyZ-Isomer (cis)E-Isomer (trans)Reason for Difference
StabilityLess StableMore StableSteric hindrance between substituents on the same side of the double bond in the Z-isomer.
ReactivityGenerally HigherGenerally LowerThe higher ground state energy of the Z-isomer leads to a lower activation energy for subsequent reactions.
Boiling PointOften HigherOften LowerThe cis-isomer may have a net molecular dipole moment, leading to stronger intermolecular dipole-dipole forces. chemguide.co.uk
Melting PointOften LowerOften HigherThe more symmetric shape of the trans-isomer can allow for better packing in the crystal lattice. longdom.org

Functionalization of the Butene Backbone for Novel Architectures

Functionalization of the butene backbone of this compound and its analogues opens pathways to novel and complex molecular architectures. Beyond modifications at the terminal acetal positions, direct chemical transformation of the central C=C double bond is a powerful strategy for introducing new functional groups and structural motifs.

Methods for backbone functionalization include:

Electrophilic Addition: The double bond can react with various electrophiles. For example, halogenation with bromine (Br₂) or chlorine (Cl₂) would yield di-halogenated butane (B89635) derivatives. Hydrohalogenation (with HBr, HCl) or hydration (with H₂O in the presence of an acid catalyst) could also be employed to introduce hydroxyl or halide groups, though regioselectivity can be a challenge in unsymmetrically substituted analogues.

Cycloaddition Reactions: The butene double bond can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, a Diels-Alder reaction with a substituted diene could create a six-membered ring fused to the butane backbone.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond, splitting the four-carbon chain into two two-carbon fragments, each containing a carbonyl group (or a carboxylic acid, depending on the workup). This is a useful degradative strategy for forming smaller, functionalized molecules.

Catalytic Hydrogenation: The double bond can be reduced to a single bond using hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni), converting the butene backbone into a saturated butane structure.

Hydroacylation and Hydrofunctionalization: Modern catalytic methods allow for the addition of aldehydes or other functional groups across the double bond. For example, cobalt-catalyzed hydroacylation can introduce a ketone moiety, providing a route to β,γ-functionalized ketones. nih.gov Similarly, electrochemical methods are emerging as a powerful tool for the functionalization of various molecular scaffolds. acs.org

These functionalization reactions significantly expand the synthetic utility of this compound analogues, enabling their use as precursors for a wide range of complex organic molecules.

Future Research Horizons and Emerging Methodologies for 1,1,4,4 Tetramethoxy but 2 Ene

Development of Chemo- and Regioselective Transformations

The molecular architecture of 1,1,4,4-tetramethoxy-but-2-ene features two distinct reactive sites: the central carbon-carbon double bond and the two terminal acetal (B89532) functional groups. A significant frontier in its chemistry is the development of transformations that can selectively target one site while leaving the other intact. Such chemo- and regioselective control is fundamental to sophisticated organic synthesis, allowing for the construction of complex molecules without the need for cumbersome protection-deprotection sequences. mdpi.comurfu.ru

Future research efforts will likely concentrate on several key areas:

Selective Acetal Manipulation: Developing conditions for the selective hydrolysis of one acetal group over the other, or the mono-transformation of an acetal into another functional group. This could be governed by the use of sterically demanding catalysts or reagents that differentiate between the two ends of the molecule.

Double Bond Functionalization: Exploring reactions that selectively modify the alkene, such as asymmetric epoxidation, dihydroxylation, or hydrogenation, while preserving the acetal integrity. The development of novel catalyst systems will be crucial for achieving high selectivity. researchgate.net

Tandem Reactions: Designing reaction cascades where an initial transformation at one site triggers a subsequent, controlled reaction at another. For instance, a selective reaction at the double bond could conformationally lock the molecule, enabling a regioselective transformation at one of the now distinct acetal groups.

The ability to control reaction outcomes based on subtle changes in catalysts or reaction conditions represents a sophisticated approach to chemical synthesis. mdpi.comurfu.ru The pursuit of these selective transformations will expand the synthetic utility of this compound, positioning it as a more powerful building block for complex target molecules.

Table 1: Potential Chemo- and Regioselective Transformations

Reactive Site Transformation Type Potential Product Class Key Challenge
Acetal Groups Mono-hydrolysis Unsymmetrical Butene Derivatives Differentiating between two identical functional groups
Acetal Groups Selective Substitution Differentiated Dialdehydes/Esters Controlling stoichiometry and preventing over-reaction
C=C Double Bond Asymmetric Epoxidation Chiral Epoxides Achieving high enantioselectivity
C=C Double Bond Selective Hydrogenation 1,1,4,4-Tetramethoxybutane Avoiding acetal cleavage
Entire Molecule Tandem Cycloaddition/Acetal Hydrolysis Complex Heterocycles Designing a compatible one-pot system

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of known reactions and the discovery of new transformations for this compound can be dramatically accelerated by leveraging automated synthesis and high-throughput experimentation (HTE). seqens.com These technologies enable the rapid, parallel execution of a large number of experiments, allowing for the exploration of a vast reaction space in a fraction of the time required by traditional methods. seqens.compurdue.edu

An integrated workflow for this compound could involve:

Reaction Design: A matrix of experiments is designed to screen numerous variables simultaneously, such as catalysts, ligands, solvents, bases, temperatures, and reactant ratios. acs.org

Automated Execution: Robotic liquid handlers and automated reactors prepare and run the dozens or hundreds of reactions in parallel on a microscale, minimizing reagent consumption. acs.orgresearchgate.net

High-Throughput Analysis: Reaction outcomes are rapidly analyzed using techniques like mass spectrometry (MS) or ultra-high-performance liquid chromatography (UHPLC), providing quantitative data on conversion and product formation. purdue.edu

Data Analysis and Iteration: The large dataset is analyzed to identify "hits" or optimal conditions, which can inform the next round of experiments for further refinement.

This approach is particularly valuable for discovering novel catalytic systems or for optimizing challenging transformations. seqens.com For example, HTE could be employed to screen a diverse panel of catalysts for the selective mono-functionalization of this compound, a task that would be prohibitively resource-intensive using conventional techniques. The adoption of these automated platforms is a critical step toward democratizing and accelerating the discovery of new chemical reactivity for this important compound. chemrxiv.orgresearchgate.net

Table 2: Hypothetical HTE Workflow for a Cross-Coupling Reaction

Step Action Variables Screened Technology Used
1. Plate Preparation Dispense this compound and coupling partner into a 96-well plate. Coupling Partners (e.g., various aryl halides) Robotic Liquid Handler
2. Reagent Addition Add arrays of catalysts, ligands, and bases. 8 Catalysts, 6 Ligands, 2 Bases Robotic Liquid Handler
3. Reaction Incubate the plate at a controlled temperature with agitation. Temperature (e.g., 60°C, 80°C, 100°C) Automated Reactor Block
4. Quenching & Analysis Quench reactions and analyze each well. Product Yield and Purity UHPLC-MS System

Computational Design of Novel Reactions and Catalysts for this compound

Computational chemistry, particularly quantum-chemical calculations like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net Applying these methods to this compound can provide profound insights into its behavior and guide the rational design of new reactions and catalysts, reducing the need for extensive trial-and-error experimentation.

Future computational studies could focus on:

Mechanism Elucidation: Modeling the step-by-step mechanism of known or proposed transformations. This includes identifying intermediates and calculating the energy barriers of transition states, which can reveal the rate-determining step and factors controlling selectivity. acs.orgacs.org

Catalyst Design: Simulating the interaction of this compound with various catalyst scaffolds. By calculating binding energies and activation barriers, researchers can computationally screen potential catalysts and prioritize the most promising candidates for experimental validation. acs.org

Predicting Reactivity: Calculating the molecule's electronic properties, such as frontier molecular orbital (FMO) energies and atomic charges. This information helps predict how the molecule will react with different types of reagents (e.g., electrophiles, nucleophiles, radical species) and can suggest entirely new reaction pathways to explore. researchgate.net

For instance, computational modeling could be used to design a catalyst that selectively coordinates to one of the acetal oxygens, thereby activating it for nucleophilic attack, or to predict the stereochemical outcome of a cycloaddition reaction across the double bond. By integrating computational predictions with experimental work, the development of novel and more efficient processes for utilizing this compound can be significantly streamlined.

Table 3: Application of Computational Methods

Computational Method Application to this compound Expected Outcome/Insight
Density Functional Theory (DFT) Calculation of reaction pathways and transition state energies. Understanding reaction mechanisms and origins of selectivity.
Molecular Dynamics (MD) Simulation of solvent effects and catalyst-substrate dynamics. Optimization of reaction conditions (e.g., solvent choice).
Virtual Screening Docking of the substrate into libraries of virtual catalyst structures. Identification of promising new catalyst candidates for synthesis.
Frontier Molecular Orbital (FMO) Analysis Calculation of HOMO/LUMO energies and distributions. Prediction of reactivity in pericyclic reactions (e.g., Diels-Alder).

Exploration in New Domains of Advanced Organic Materials Synthesis

While traditionally used as an intermediate in the synthesis of fine chemicals and natural products like carotenoids, the unique bifunctional nature of this compound makes it a compelling candidate for the synthesis of advanced organic materials. google.com Its synthetic utility in this domain is not in its final material properties but in its role as a versatile building block or cross-linker.

Emerging areas for its application include:

Polymer Synthesis: The central double bond could participate in polymerization reactions. For example, it could be a monomer in Ring-Opening Metathesis Polymerization (ROMP) after being incorporated into a strained ring system, or it could undergo thiol-ene "click" reactions to functionalize existing polymer backbones. illinois.edu

Cross-linking Agents: Following hydrolysis, the resulting dialdehyde (B1249045) is a potent cross-linking agent for polymers containing amine or hydroxyl groups, allowing for the formation of robust polymer networks or hydrogels.

Precursors to Conjugated Systems: The butene backbone is a core structural unit. Selective transformations could convert it into a diene, which could then be used in Diels-Alder reactions to build complex polycyclic architectures, serving as precursors to novel electronic materials or conductive polymers. nih.gov

Dendrimer and Macrocycle Synthesis: The C4 backbone and dual reactive ends make it a suitable building block for the iterative synthesis of dendrimers or for the construction of novel macrocycles with defined shapes and cavities.

The exploration of this compound in these areas of materials science hinges on its synthetic utility as a molecular scaffold. Its ability to bridge molecular fragments, form cyclic structures, and participate in polymerization provides a rich platform for creating novel and complex organic materials with tailored architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.